molecular formula C19H23NO2S2 B3003663 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1396872-07-3

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B3003663
CAS No.: 1396872-07-3
M. Wt: 361.52
InChI Key: OTMZHVNOTCHCOT-UHFFFAOYSA-N
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Description

This compound is a synthetic carboxamide derivative featuring a cyclopentane core substituted with a thiophen-2-yl group, a cyclopropyl-hydroxy-ethyl moiety, and a second thiophen-2-yl group. The hydroxyl group may enhance metabolic stability via hydrogen bonding, while the cyclopropane ring introduces steric constraints that could modulate receptor binding kinetics .

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S2/c21-17(18(9-1-2-10-18)15-5-3-11-23-15)20-13-19(22,14-7-8-14)16-6-4-12-24-16/h3-6,11-12,14,22H,1-2,7-10,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMZHVNOTCHCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3CC3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Overview

The compound's structure includes:

  • Cyclopropyl Group : Contributes to the rigidity and steric effects.
  • Thiophene Rings : Impart aromatic characteristics that influence reactivity.
  • Amide Functional Group : Known for its role in biological activity modulation.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : Binding to receptors can activate or inhibit signaling pathways, affecting cellular functions.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study involving various benzamide derivatives showed promising results against mycobacterial and fungal strains, indicating that structural modifications can enhance biological efficacy .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of the cyclopropyl and thiophene groups has been shown to enhance lipophilicity, which is often correlated with improved membrane permeability and bioavailability. Table 1 summarizes the relationship between structural features and biological activity based on recent findings.

Structural Feature Biological Activity Effect on Activity
Cyclopropyl GroupIncreased potency against pathogensEnhances binding affinity
Thiophene RingBroadens spectrum of activityInfluences electronic properties
Amide GroupFacilitates enzyme interactionCritical for receptor binding

Study 1: Antimicrobial Efficacy

A series of derivatives based on similar frameworks were tested against various bacterial strains. The results indicated that compounds with thiophene moieties exhibited higher antibacterial activities compared to their non-thiophene counterparts, suggesting that the thiophene ring enhances the interaction with bacterial membranes.

Study 2: Enzyme Inhibition

Another study focused on the inhibition of specific enzymes linked to metabolic disorders. The findings revealed that modifications in the cyclopropyl group significantly affected the inhibition rates, highlighting the importance of this structural element in therapeutic applications .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Molecular Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol)
Target Compound Cyclopentane 1-(thiophen-2-yl), N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl) ~340–350*
Cyclopropylfentanyl Piperidine N-phenyl, N-(1-phenethylpiperidin-4-yl) 348.49
beta-Hydroxythiofentanyl Piperidine N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl), N-phenylpropionamide 358.50
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-... Tetrahydronaphthalene Multiple thiophen-2-yl, propyl, ethoxy groups Not reported

*Estimated based on structural similarity to Cyclopropylfentanyl.

Key Observations :

  • The target compound replaces the piperidine ring in fentanyl analogs (e.g., Cyclopropylfentanyl) with a cyclopentane carboxamide, reducing nitrogen content and altering conformational flexibility. This may decrease μ-opioid receptor affinity compared to piperidine-based analogs .
  • The hydroxyl group introduces polarity, which may reduce blood-brain barrier penetration compared to non-hydroxylated analogs like Cyclopropylfentanyl .

Pharmacological and Functional Comparisons

Table 2: Hypothesized Pharmacological Properties
Property Target Compound Cyclopropylfentanyl beta-Hydroxythiofentanyl
Predicted Receptor Affinity Moderate μ-opioid High μ-opioid Moderate μ-opioid
Metabolic Stability High (due to hydroxyl) Moderate Low (ester hydrolysis)
Lipophilicity (LogP) ~3.5* ~3.8 ~2.9

*Estimated using fragment-based methods.

Key Findings :

  • Receptor Binding : The cyclopentane core likely reduces steric compatibility with opioid receptors compared to piperidine-based structures, as seen in Cyclopropylfentanyl. However, the thiophene rings may compensate via π-π interactions with receptor aromatic residues .
  • Metabolism: The hydroxyl group in the target compound could facilitate Phase II glucuronidation, prolonging half-life relative to non-hydroxylated analogs like Cyclopropylfentanyl .
  • Toxicity : The absence of a labile ester group (cf. beta-Hydroxythiofentanyl) may reduce prodrug activation risks, improving safety .

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